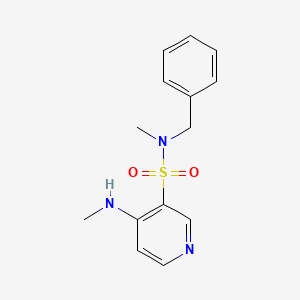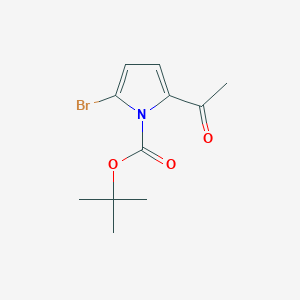
tert-Butyl 2-acetyl-5-bromo-1H-pyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-acetyl-5-bromo-1H-pyrrole-1-carboxylate is a chemical compound with the molecular formula C11H14BrNO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-acetyl-5-bromo-1H-pyrrole-1-carboxylate typically involves the bromination of a pyrrole derivative followed by acetylation and tert-butyl ester formation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-acetyl-5-bromo-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new pyrrole derivatives with different substituents.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-acetyl-5-bromo-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-acetyl-5-bromo-1H-pyrrole-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2-bromo-1H-pyrrole-1-carboxylate
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate
Uniqueness
tert-Butyl 2-acetyl-5-bromo-1H-pyrrole-1-carboxylate is unique due to the presence of both an acetyl group and a bromine atom on the pyrrole ring.
Eigenschaften
Molekularformel |
C11H14BrNO3 |
|---|---|
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
tert-butyl 2-acetyl-5-bromopyrrole-1-carboxylate |
InChI |
InChI=1S/C11H14BrNO3/c1-7(14)8-5-6-9(12)13(8)10(15)16-11(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
IKUVXYMYQRBUQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(N1C(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


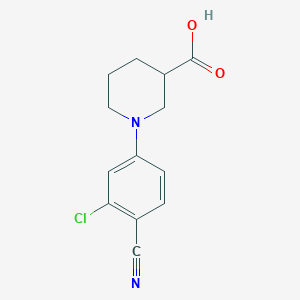







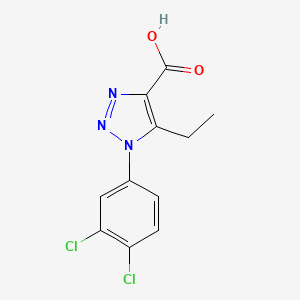
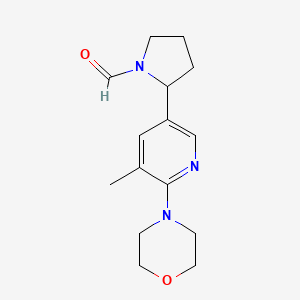
![3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813325.png)

